Dual BTK and IKZF1/3 Degradation
NX-2127 is the only clinical-stage BTK degrader that demonstrates potent, dose-dependent degradation of the immunomodulatory transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in primary human T cells. This activity is absent in the clinical comparator NX-5948 and other BTK-selective PROTACs like SJF620 and MT-802. In a direct head-to-head in vitro study, NX-2127 induced degradation of Aiolos and Ikaros in CLL and T cells, while NX-5948 did not [1]. Quantitatively, NX-2127 catalyzes the degradation of IKZF1 with a DC50 of 25 nM and IKZF3 with a DC50 of 54 nM in primary human T cells . This dual activity is critical for reprogramming T-cell function and overcoming the immunosuppressive tumor microenvironment, a benefit not achievable with single-target BTK degraders.
| Evidence Dimension | IKZF1/3 Degradation Activity |
|---|---|
| Target Compound Data | DC50 (IKZF1) = 25 nM; DC50 (IKZF3) = 54 nM in primary human T cells |
| Comparator Or Baseline | NX-5948, SJF620, MT-802: No IKZF1/3 degradation activity reported |
| Quantified Difference | Qualitative difference: NX-2127 is the only degrader with this dual activity, which is absent in comparators. |
| Conditions | Primary human T cells (in vitro) |
Why This Matters
This unique dual-degradation profile provides a scientifically justified rationale for selecting NX-2127 in studies investigating B-cell malignancies with a focus on tumor microenvironment modulation or overcoming BTK inhibitor resistance.
- [1] Whelan M, et al. Nx-2127 and Nx-5948, Two Clinical Stage Cereblon-Recruiting BTK Degraders, Facilitate T Cell Functionality in Chronic Lymphocytic Leukemia. Blood. 2024 Nov 5;144(Supplement 1):77. View Source
